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Abstract

Glycerophospholipids, fundamental structural components of cellular membranes, play a
pivotal dual role as the originators of a diverse array of potent second messengers. These lipid-
derived signaling molecules are crucial transducers of extracellular signals into intracellular
responses, governing a vast landscape of cellular processes from proliferation and apoptosis to
inflammation and neurotransmission. This technical guide provides a comprehensive
exploration of the enzymatic pathways that convert glycerophospholipids into key second
messengers, including diacylglycerol (DAG), inositol trisphosphate (IP3), phosphatidic acid
(PA), arachidonic acid (AA), and lysophosphatidic acid (LPA). We delve into the catalytic
mechanisms of the phospholipase C (PLC), phospholipase D (PLD), and phospholipase A2
(PLA2) enzyme families, presenting their kinetic properties and regulatory mechanisms.
Furthermore, this guide offers detailed experimental protocols for the robust measurement of
phospholipase activity and the accurate quantification of their lipid second messenger
products, equipping researchers with the methodological foundation to investigate these critical
signaling networks. The intricate signaling cascades are visually represented through detailed
pathway and workflow diagrams, providing a clear conceptual framework for understanding
these complex biological processes. This document is intended to serve as an essential
resource for researchers, scientists, and drug development professionals actively engaged in
deciphering the roles of glycerophospholipid-derived second messengers in health and
disease, and in the pursuit of novel therapeutic interventions targeting these pathways.
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Introduction to Glycerophospholipid-Derived
Second Messengers

Cellular communication is a complex and exquisitely regulated process, initiated by the binding
of extracellular ligands to cell surface receptors. This initial signal is then transmitted across the
plasma membrane and amplified within the cell through the generation of intracellular second
messengers. While cyclic nucleotides and calcium ions are well-established second
messengers, the pivotal role of lipid molecules derived from the hydrolysis of membrane
glycerophospholipids is increasingly appreciated.[1]

Glycerophospholipids are amphipathic molecules consisting of a glycerol backbone esterified
to two fatty acids and a phosphate group, which is in turn linked to a polar head group. The
diverse array of fatty acid chains and polar head groups gives rise to a vast number of distinct
glycerophospholipid species, each with unique biophysical properties and signaling potential.
Specific enzymes, known as phospholipases, are activated in response to extracellular stimuli
and catalyze the hydrolysis of specific bonds within glycerophospholipids, liberating bioactive
lipid fragments that function as second messengers.[1] These lipid messengers can then recruit
and activate a plethora of downstream effector proteins, initiating signaling cascades that
ultimately dictate the cellular response.

This guide will focus on three major classes of phospholipases and the second messengers
they generate:

» Phospholipase C (PLC): Cleaves the phosphodiester bond between glycerol and the
phosphate group of phosphatidylinositol 4,5-bisphosphate (PIP2), generating two potent
second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3]

e Phospholipase D (PLD): Hydrolyzes the terminal phosphodiester bond of
phosphatidylcholine (PC), producing phosphatidic acid (PA) and choline.[4][5]

e Phospholipase A2 (PLA2): Catalyzes the hydrolysis of the ester bond at the sn-2 position of
glycerophospholipids, releasing a free fatty acid, most notably arachidonic acid (AA), and a
lysophospholipid.[6] Arachidonic acid is a precursor for the synthesis of a large family of
inflammatory mediators called eicosanoids. The remaining lysophospholipid can be further
metabolized to generate other signaling molecules, such as lysophosphatidic acid (LPA).
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The dysregulation of these signaling pathways is implicated in a multitude of pathological
conditions, including cancer, cardiovascular disease, neurodegenerative disorders, and
inflammatory diseases, making the enzymes and receptors involved in glycerophospholipid
signaling attractive targets for therapeutic intervention.

Major Signaling Pathways
The Phospholipase C (PLC) Pathway

Activation of various G protein-coupled receptors (GPCRSs) and receptor tyrosine kinases
(RTKSs) triggers the activation of phosphoinositide-specific phospholipase C (PLC) isozymes.[7]
[8] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor
component of the inner leaflet of the plasma membrane, into two distinct second messengers:
the water-soluble inositol 1,4,5-trisphosphate (IP3) and the lipid-soluble diacylglycerol (DAG).

[2]3]

« Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses through the cytosol and binds to IP3
receptors, which are ligand-gated Ca2+ channels located on the membrane of the
endoplasmic reticulum (ER).[9][10] This binding event triggers the release of stored Ca2+
from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium
concentration.[9][11] This calcium signal then modulates the activity of a wide range of
calcium-sensitive proteins, including protein kinases, phosphatases, and ion channels,
thereby regulating diverse cellular processes such as muscle contraction, neurotransmitter
release, and gene expression.[12][13]

» Diacylglycerol (DAG): DAG remains embedded in the plasma membrane where it serves as
a docking site and allosteric activator for protein kinase C (PKC) isozymes.[14] Upon binding
to DAG and calcium, PKC translocates to the plasma membrane and phosphorylates a
multitude of substrate proteins on serine and threonine residues, thereby altering their
activity and initiating downstream signaling cascades that control cell growth, differentiation,
and apoptosis.[14]
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The Phospholipase D (PLD) Pathway

The phospholipase D (PLD) signaling pathway is initiated by the hydrolysis of
phosphatidylcholine (PC), the most abundant glycerophospholipid in mammalian cell
membranes, to generate phosphatidic acid (PA) and choline.[4][7] There are two major
isoforms of PLD in mammals, PLD1 and PLD2, which exhibit different subcellular localizations
and regulatory mechanisms.[4][15] PLD activity is stimulated by a wide range of agonists,
including hormones, neurotransmitters, and growth factors, and is tightly regulated by small
GTPases of the Arf, Rho, and Ras families, as well as by protein kinase C (PKC) and
phosphoinositides.[16][17]

e Phosphatidic Acid (PA): PAis a key intermediate in the biosynthesis of other
glycerophospholipids and triacylglycerols.[18][19] In addition to this metabolic role, PA
functions as a second messenger that can influence cellular processes in several ways:

o Direct Protein Binding: PA can directly bind to and modulate the activity of a variety of
effector proteins, including protein kinases (e.g., Raf-1), phosphatases, and GTPase-
activating proteins (GAPs).[20][21]

o Membrane Curvature: Due to its cone-shaped structure, PA can induce negative curvature
in membranes, which is important for membrane trafficking events such as endocytosis
and exocytosis.[18]

o Precursor to other Second Messengers: PA can be further metabolized to generate other
bioactive lipids. It can be dephosphorylated by PA phosphatases to yield DAG, thus
feeding into the PKC signaling pathway. Alternatively, PA can be hydrolyzed by a
phospholipase A-type enzyme to produce lysophosphatidic acid (LPA), another potent
signaling molecule.[16][22]

© 2025 BenchChem. All rights reserved. 5/24 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8193641/
https://en.wikipedia.org/wiki/Phospholipase_D
https://pmc.ncbi.nlm.nih.gov/articles/PMC8193641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3800466/
https://metabolomics.creative-proteomics.com/resource/detection-methods-for-arachidonic-acid.htm
https://en.wikipedia.org/wiki/Phosphatidic_acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC11555698/
https://pubmed.ncbi.nlm.nih.gov/16574237/
https://pubmed.ncbi.nlm.nih.gov/8911682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3233269/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11555698/
https://metabolomics.creative-proteomics.com/resource/detection-methods-for-arachidonic-acid.htm
https://www.mdpi.com/1422-0067/24/2/1353
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Agonist

Binds

Activates

ydrolyzes
é
Generates \Generates

Binds & Modulates /Influences Curvature \Metabolized to \Metabolized to

@ Membrane_Trafficking DAG_gen LPA_gen
Cellular Responses

Click to download full resolution via product page

The Phospholipase A2 (PLA2) Pathway and
Eicosanoid/LPA Synthesis
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The phospholipase A2 (PLA2) superfamily comprises a diverse group of enzymes that catalyze
the hydrolysis of the fatty acid from the sn-2 position of glycerophospholipids.[6][23] This
reaction yields a free fatty acid and a lysophospholipid. The most physiologically significant
fatty acid released by PLA2 is arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid.
[23]

» Arachidonic Acid (AA) and Eicosanoids: Free intracellular AA is rapidly metabolized by three
major enzymatic pathways:

o Cyclooxygenases (COX-1 and COX-2): These enzymes convert AA into prostaglandins
and thromboxanes, which are involved in inflammation, pain, fever, and platelet
aggregation.[24]

o Lipoxygenases (LOX): This family of enzymes metabolizes AA to produce leukotrienes and
lipoxins, which are potent mediators of inflammation and immune responses.[24][25]

o Cytochrome P450 (CYP) monooxygenases: These enzymes generate epoxyeicosatrienoic
acids (EETs) and hydroxyeicosatetraenoic acids (HETES), which have roles in regulating
vascular tone and inflammation.[24]

e Lysophosphatidic Acid (LPA): The lysophospholipid product of PLA2 action can be further
acted upon by lysophospholipase D (lysoPLD) to generate lysophosphatidic acid (LPA). LPA
is a potent extracellular signaling molecule that binds to a family of specific GPCRs to
stimulate a wide range of cellular responses, including cell proliferation, migration, and
survival.[16]
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Quantitative Data on Glycerophospholipid Signaling

The precise regulation of glycerophospholipid-derived second messenger signaling is critical
for normal cellular function. This regulation is achieved through the tight control of the enzymes
responsible for their synthesis and degradation, as well as the spatiotemporal localization of
these signaling events. The following tables summarize key quantitative data related to the
enzymes and second messengers discussed in this guide.

Table 1: Kinetic Parameters of Major Phospholipases
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Table 2: Cellular Concentrations and Half-Lives of Second Messengers

Basal Stimulated
Second Cellular Cellular . Cell Reference(s
. . Half-Life .
Messenger Concentrati  Concentrati TypelTissue )
on on
Diacylglycerol Transiently Seconds to )
Low ) ] Various [2][11]
(DAG) increases minutes
Inositol _
) Transiently Very short ]
Trisphosphat Low ) Various [11][28]
increases (seconds)
e (IP3)
o ~0.1-0.3 _
Phosphatidic Increases Rapid ]
) mol% of total Various [O1[12][18]
Acid (PA) o several-fold turnover
lipids
44-46 days
Increases
Arachidonic Low (free (in brain ]
) upon o Rat Brain [20][24]
Acid (AA) form) ] ] phospholipids
stimulation

)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide,
enabling researchers to reliably measure the activity of phospholipases and quantify their
second messenger products.

Measurement of Phospholipase C (PLC) Activity

Principle: This assay measures the hydrolysis of radiolabeled phosphatidylinositol 4,5-
bisphosphate ([2H]PIP2) by PLC. The water-soluble product, [3H]inositol 1,4,5-trisphosphate
([BH]IP3), is separated from the lipid substrate and quantified by liquid scintillation counting.

Materials:

e Cell lysate or purified PLC enzyme

© 2025 BenchChem. All rights reserved. 11/ 24 Tech Support


https://en.bio-protocol.org/en/bpdetail?id=1202&type=0
https://portlandpress.com/essaysbiochem/article/64/3/533/225630/Phosphatidic-acid-an-emerging-versatile-class-of
https://portlandpress.com/essaysbiochem/article/64/3/533/225630/Phosphatidic-acid-an-emerging-versatile-class-of
https://bio-protocol.org/en/bpdetail?id=1202&type=0
https://pmc.ncbi.nlm.nih.gov/articles/PMC5270654/
https://pubmed.ncbi.nlm.nih.gov/2383571/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11555698/
https://pubmed.ncbi.nlm.nih.gov/8911682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10843600/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e [*H]PIP2 (radiolabeled substrate)
¢ PIP2 (unlabeled)

e Assay buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NacCl, 2 mM CaCl2, 2 mM MgCI2, 1 mM
EGTA)

e Stop solution (e.g., 1 M HCI)

e Chloroform:Methanol (1:2, v/v)

e Anion exchange chromatography column (e.g., Dowex AG1-X8)
 Scintillation cocktail and vials

e Liquid scintillation counter

Procedure:

e Prepare substrate vesicles by sonicating a mixture of [3H]PIP2 and unlabeled PIP2 in assay
buffer.

« Initiate the reaction by adding the cell lysate or purified PLC enzyme to the substrate
vesicles.

 Incubate the reaction mixture at the desired temperature (e.g., 37°C) for a specific time.

o Terminate the reaction by adding the stop solution followed by chloroform:methanol to
partition the aqueous and organic phases.

o Centrifuge to separate the phases. The upper agueous phase contains the [3H]IP3 product.
o Apply the aqueous phase to a pre-equilibrated anion exchange column.
e Wash the column to remove unreacted substrate and other contaminants.

o Elute the [3H]IP3 with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

© 2025 BenchChem. All rights reserved. 12 /24 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Add the eluate to a scintillation cocktail and quantify the radioactivity using a liquid
scintillation counter.

e Calculate the PLC activity based on the amount of [3H]IP3 produced per unit time per
amount of protein.
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Quantification of Diacylglycerol (DAG)

Principle: This assay quantifies cellular DAG levels by enzymatic conversion of DAG to
[32P]phosphatidic acid using DAG kinase and [y-32P]ATP. The radiolabeled product is then
separated by thin-layer chromatography (TLC) and quantified.[2][10][29][30]

Materials:

e Cell extracts

e DAG kinase (from E. coli)
o [y-2P]ATP

o Reaction buffer (e.g., 50 mM imidazole-HCI, pH 6.6, 50 mM NacCl, 12.5 mM MgClI2, 1 mM
EGTA)

o Detergent solution (e.g., 7.5% B-octylglucoside, 5 mM cardiolipin)

e Stop solution (e.g., chloroform:methanol, 2:1, v/v)

e TLC plates (silica gel)

e TLC developing solvent (e.g., chloroform:methanol:acetic acid, 65:15:5, v/v/v)
e Phosphorimager or autoradiography film

Procedure:

o Extract lipids from cells using a suitable solvent system (e.g., Bligh-Dyer method).

Dry the lipid extract under a stream of nitrogen.

Resuspend the dried lipids in the detergent solution.

Initiate the kinase reaction by adding the reaction buffer, DAG kinase, and [y-32P]ATP.

Incubate the reaction at room temperature for 30-60 minutes.
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» Stop the reaction by adding the stop solution and vortexing.
o Separate the phases by centrifugation.

e Spot the lower organic phase onto a TLC plate.

o Develop the TLC plate in the developing solvent.

e Dry the TLC plate and visualize the [32P]phosphatidic acid spot using a phosphorimager or by
autoradiography.

e Quantify the spot intensity and calculate the amount of DAG based on a standard curve
generated with known amounts of DAG.

Measurement of Phospholipase D (PLD) Activity
(Transphosphatidylation Assay)

Principle: This is a highly specific assay for PLD activity that takes advantage of its unique
ability to catalyze a transphosphatidylation reaction in the presence of a primary alcohol.[16]
Instead of hydrolyzing phosphatidylcholine (PC) to phosphatidic acid (PA), PLD transfers the
phosphatidyl moiety to a primary alcohol (e.g., 1-butanol), forming phosphatidylbutanol (PBut).
By using radiolabeled PC, the formation of radiolabeled PBut can be measured as a direct and
specific indicator of PLD activity.

Materials:

Cells labeled with [3H] or [**C]-labeled fatty acid (to label cellular PC)

1-Butanol

Cell stimulation agonist

Lipid extraction solvents (e.g., chloroform, methanol, HCI)

TLC plates (silica gel)

TLC developing solvent (e.g., chloroform:methanol:acetic acid, 50:25:8, v/v/v)
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Phosphatidylbutanol standard

Scintillation counter or phosphorimager

Procedure:

Label cells by incubating them with a radiolabeled fatty acid (e.qg., [*H]palmitic acid) for
several hours to incorporate the label into cellular phospholipids.

Wash the cells to remove excess radiolabel.
Pre-incubate the cells with 1-butanol (e.g., 0.3-0.5%) for a short period.
Stimulate the cells with the desired agonist for a specific time course.

Terminate the reaction and extract the lipids using an appropriate method (e.g., Bligh-Dyer
extraction).

Spot the lipid extracts onto a TLC plate, alongside a PBut standard.
Develop the TLC plate in the appropriate solvent system.
Identify the PBut spot (e.g., by iodine staining of the standard).

Scrape the silica corresponding to the PBut spot into a scintillation vial and quantify the
radioactivity.

Express PLD activity as the percentage of total lipid radioactivity that is converted to PBut.

Quantification of Phosphatidic Acid (PA) by LC-MS

Principle: Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the

sensitive and specific quantification of different molecular species of PA. Lipids are extracted

from cells, separated by liquid chromatography, and then ionized and detected by a mass

spectrometer.

Materials:

Cell or tissue samples
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 Internal standards (e.g., deuterated PA species)

 Lipid extraction solvents (e.g., isopropanol, ethyl acetate, formic acid)

e LC-MS system (e.g., with a C18 reverse-phase column and a triple quadrupole or Orbitrap
mass spectrometer)

» Mobile phases for LC (e.qg., acetonitrile/water gradients with formic acid and ammonium
formate)

Procedure:

Homogenize the cell or tissue sample in the presence of internal standards.

o Extract the lipids using a suitable protocol (e.g., Folch or Bligh-Dyer extraction).

e Dry the lipid extract and reconstitute it in a solvent compatible with the LC mobile phase.
e Inject the sample onto the LC-MS system.

o Separate the different lipid species using a suitable LC gradient.

» Detect the PA molecular species using the mass spectrometer in a specific scan mode (e.g.,
selected reaction monitoring (SRM) for a triple quadrupole or high-resolution accurate mass
(HRAM) for an Orbitrap).

« |dentify and quantify the PA species based on their retention times and mass-to-charge ratios
relative to the internal standards.

Measurement of Phospholipase A2 (PLA2) Activity

Principle: This assay utilizes a fluorescent substrate that is cleaved by PLA2 to release a
fluorescent product. The increase in fluorescence intensity over time is proportional to the
PLAZ2 activity.

Materials:

o Cell lysate or purified PLA2 enzyme
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e Fluorescent PLA2 substrate (e.g., a BODIPY-labeled phospholipid)
o Assay buffer (e.g., 50 mM Tris-HCI, pH 8.0, 100 mM NaCl, 5 mM CacCl2)
o Microplate reader with fluorescence detection capabilities

Procedure:

Prepare a solution of the fluorescent PLA2 substrate in the assay buffer.
e Add the cell lysate or purified PLA2 enzyme to the wells of a microplate.
« Initiate the reaction by adding the substrate solution to the wells.

o Immediately place the microplate in the reader and measure the fluorescence intensity at
regular intervals over a specific time period.

o Calculate the rate of the reaction (change in fluorescence per unit time).

o Determine the PLA2 activity from a standard curve generated with a known amount of
purified PLAZ2.
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Quantification of Arachidonic Acid (AA) Release

Principle: This method measures the release of radiolabeled arachidonic acid from pre-labeled

cells upon stimulation. The released [3H]JAA is separated from the cells and quantified by liquid

scintillation counting.

Materials:

Cells in culture

[®H]Arachidonic acid

Cell culture medium

Agonist for cell stimulation
Phosphate-buffered saline (PBS)
Scintillation cocktail and vials

Liquid scintillation counter

Procedure:

Label cells by incubating them with [3H]arachidonic acid in culture medium for several hours.
Wash the cells extensively with PBS to remove unincorporated radiolabel.

Resuspend the cells in fresh medium and add the desired agonist to stimulate AA release.
Incubate for a defined period.

Pellet the cells by centrifugation.

Collect the supernatant, which contains the released [H]AA.

Add the supernatant to a scintillation cocktail and measure the radioactivity.

Lyse the cell pellet and measure the total incorporated radioactivity.
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o Express the AA release as a percentage of the total incorporated radioactivity.

Conclusion

The hydrolysis of glycerophospholipids by phospholipases is a fundamental mechanism for
generating a diverse repertoire of second messengers that are central to cellular signal
transduction. The intricate and interconnected pathways initiated by PLC, PLD, and PLA2
underscore the complexity and elegance of cellular communication. A thorough understanding
of these signaling networks, from the kinetic properties of the enzymes to the cellular dynamics
of the second messengers, is paramount for elucidating their roles in physiological and
pathological processes. The detailed experimental protocols provided in this guide offer a
robust toolkit for researchers to investigate these pathways with precision and reproducibility.
As our knowledge of glycerophospholipid-derived signaling continues to expand, so too will the
opportunities for developing novel therapeutic strategies that target these critical cellular
pathways to combat a wide range of human diseases. The information and methodologies
presented herein are intended to empower researchers, scientists, and drug development
professionals to advance our understanding of this vital area of cell biology and to accelerate
the discovery of new medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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